molecular formula C19H18Cl2N2O4 B2585111 2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide CAS No. 922001-71-6

2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

Cat. No. B2585111
CAS RN: 922001-71-6
M. Wt: 409.26
InChI Key: QTYNPZHMVBJAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C19H18Cl2N2O4 and its molecular weight is 409.26. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Interactions and Binding Site Characterization

One area of research focuses on the pharmacological characterization of similar compounds, such as the study on dibenzodiazepine derivatives. These studies explore the binding site of histamine H4 receptors (H4R), demonstrating how modifications in the chemical structure can impact receptor affinity and agonist/antagonist behavior. Such insights are critical for drug design, suggesting that our compound could potentially be explored for interactions with specific receptors in the context of designing new pharmaceutical agents (Smits et al., 2006).

Antitumor Activity

Another significant area of investigation is the synthesis and evaluation of antitumor activities. For instance, derivatives of benzothiazole have shown considerable anticancer activity against various cancer cell lines. This suggests a potential research pathway for evaluating the antitumor efficacy of our compound, given its structural similarities to active benzothiazole derivatives (Yurttaş et al., 2015).

Environmental and Metabolic Studies

Research into the environmental persistence and metabolic pathways of chlorophenoxyacetic acid derivatives provides a foundation for understanding the environmental impact and human health implications of similar compounds. Studies have analyzed older formulations for contaminants, offering insights into potential environmental and health risks associated with the use of compounds with chlorophenoxy groups (Norström et al., 1979). Additionally, metabolic studies in human liver microsomes offer a glimpse into how humans may metabolize similar compounds, which is vital for assessing potential toxicological risks (Coleman et al., 1999).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O4/c1-2-23-7-8-26-16-6-4-13(10-14(16)19(23)25)22-18(24)11-27-17-5-3-12(20)9-15(17)21/h3-6,9-10H,2,7-8,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYNPZHMVBJAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.